molecular formula C16H29ClN2O2 B12717792 N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride CAS No. 97646-20-3

N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride

Cat. No.: B12717792
CAS No.: 97646-20-3
M. Wt: 316.9 g/mol
InChI Key: PHNMWJWVHDPYHM-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is a synthetic acetamide derivative characterized by its bornyl moiety and hydrochloride salt. The bornyl group in the target compound may confer unique steric or electronic properties, influencing solubility, stability, or bioactivity, akin to morpholine or thienyl substituents in related structures ().

Properties

CAS No.

97646-20-3

Molecular Formula

C16H29ClN2O2

Molecular Weight

316.9 g/mol

IUPAC Name

N,N-diethyl-2-[(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanyl)amino]acetamide;hydrochloride

InChI

InChI=1S/C16H28N2O2.ClH/c1-6-18(7-2)12(19)10-17-13-11-8-9-16(5,14(13)20)15(11,3)4;/h11,13,17H,6-10H2,1-5H3;1H

InChI Key

PHNMWJWVHDPYHM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CNC1C2CCC(C1=O)(C2(C)C)C.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Formation of the acetamide backbone by acylation of diethylamine with an appropriate acylating agent (e.g., acetyl chloride or acetic anhydride).
  • Introduction of the 2-oxo-3-bornyl moiety via nucleophilic substitution or amidation.
  • Conversion of the free base to the hydrochloride salt to improve stability and handling.

This approach is consistent with standard amide synthesis protocols adapted for sterically hindered bicyclic substrates.

Stepwise Preparation Process

Step Description Reagents/Conditions Notes
1 Acylation of Diethylamine Diethylamine + Acetyl chloride or Acetic anhydride Forms N,N-diethylacetamide intermediate; typically conducted under cooling to control exotherm
2 Introduction of Bornyl Moiety Reaction of N,N-diethylacetamide intermediate with 2-oxo-3-bornyl amine derivative Nucleophilic substitution or amidation; may require coupling reagents or catalysts
3 Formation of Hydrochloride Salt Treatment with HCl in methanol or ethyl acetate Converts free base to hydrochloride salt, enhancing crystallinity and purity

Detailed Synthetic Route from Literature and Patents

  • Amide Bond Formation: The acetamide backbone is synthesized by reacting diethylamine with acetyl chloride or acetic anhydride under controlled temperature (0–30 °C) to yield N,N-diethylacetamide intermediates.

  • Bornyl Group Attachment: The 2-oxo-3-bornyl amine or its protected derivative is introduced via nucleophilic substitution or amidation. Protection of amino groups (e.g., using carbamate protecting groups like benzyl carbamate) may be employed to improve selectivity and yield.

  • Hydrogenolysis and Deprotection: If protecting groups are used, catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) removes protecting groups to yield the free amine intermediate.

  • Salt Formation: The free base is converted to the hydrochloride salt by reaction with hydrogen chloride in solvents such as methanol or ethyl acetate at mild temperatures (30–60 °C), followed by crystallization and filtration to isolate the pure hydrochloride salt.

Reaction Conditions and Optimization

Parameter Typical Range Impact on Synthesis
Temperature 0–60 °C Controls reaction rate and selectivity; lower temps reduce side reactions
Solvent Ether, methanol, ethyl acetate Solvent choice affects solubility and crystallization behavior
Molar Ratios Diethylamine:Acylating agent ~1:1 Stoichiometric balance critical for yield and purity
Catalyst Pd/C for hydrogenolysis Required for deprotection steps if carbamate groups are used
Reaction Time 12–24 hours Ensures complete conversion, especially in amidation steps

Analytical Data and Purity

  • The hydrochloride salt typically exhibits high purity (>98%) as confirmed by gas chromatography (GC) and nuclear magnetic resonance (NMR) spectroscopy.
  • NMR data show characteristic signals for the diethylamino group and the bicyclic bornyl moiety, confirming structural integrity.
  • Molecular weight: 316.87 g/mol; Molecular formula: C16H29ClN2O2.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Reference
Acylation Diethylamine, Acetyl chloride 0–30 °C, inert atmosphere N,N-diethylacetamide intermediate
Bornyl Attachment 2-oxo-3-bornyl amine derivative, coupling reagent Room temp to 60 °C, base present Amide bond formation
Deprotection (if applicable) Pd/C, H2 gas Ambient pressure, room temp Removal of protecting groups
Salt Formation HCl in methanol or ethyl acetate 30–60 °C Hydrochloride salt crystallization

Research Findings and Industrial Relevance

  • The use of protecting groups such as benzyl carbamate enhances the selectivity and yield of the amidation step, as demonstrated in patent literature.
  • Mild reaction conditions and choice of solvents are critical to preserving the bicyclic bornyl structure and avoiding side reactions.
  • The hydrochloride salt form improves the compound’s stability, handling, and suitability for pharmaceutical applications.
  • The described methods are scalable and suitable for industrial production, with reported yields exceeding 90% in optimized processes.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the bornyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogens in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of corresponding oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted bornyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

The primary applications of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride are in the pharmaceutical domain, particularly in the development of new therapeutic agents.

1. Phosphodiesterase Inhibition:

  • The compound has been identified as a potential phosphodiesterase 4 inhibitor, which may be beneficial in treating respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). By inhibiting phosphodiesterase 4, it can increase levels of cyclic adenosine monophosphate (cAMP), leading to bronchodilation and reduced inflammation.

2. Anti-inflammatory Properties:

  • Similar compounds have shown anti-inflammatory effects, suggesting that this compound could be explored for managing inflammatory diseases.

3. Cancer Research:

  • The compound's structural characteristics are being investigated for potential anticancer properties. Compounds with similar scaffolds have demonstrated significant growth inhibition in various cancer cell lines, indicating that further research could reveal additional therapeutic uses .

Case Studies and Research Findings

Research efforts have focused on elucidating the mechanism of action for this compound as a phosphodiesterase 4 inhibitor. Studies have shown that compounds with similar structures can significantly affect cAMP levels within cells, which is crucial for their therapeutic efficacy.

Additionally, investigations into the interactions between this compound and other pharmacological agents are ongoing to determine any synergistic effects that could improve treatment outcomes for various diseases.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound is known to:

    Bind to Enzymes: It can inhibit or activate certain enzymes, affecting biochemical pathways.

    Interact with Receptors: It may bind to specific receptors, modulating cellular responses.

    Pathways Involved: The compound can influence pathways related to inflammation, microbial growth, and cellular metabolism.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The following table summarizes key structural and functional differences between N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride and analogous compounds:

Compound Name Molecular Formula Key Substituents Application/Use Key Properties Reference
This compound (Target Compound) Not explicitly given Bornyl group, diethylamino, hydrochloride Hypothesized: Pharmaceutical/Agrochemical Likely enhanced lipophilicity due to bornyl group; hydrochloride improves solubility N/A
S-Metolachlor C₁₅H₂₂ClNO₂ Chloro, methoxy, ethyl-tolyl Herbicide 80–100% enantiomeric purity; chiral acetamide pesticidal activity
N-(2-Aminoethyl)-2-(4-(2,6-dioxo-purine)phenoxy)acetamide Hydrochloride C₂₁H₂₉ClN₆O₄ Purine-dioxo, phenoxy, aminoethyl Pharmaceutical intermediate Molecular weight: 464.95 g/mol; PubChem CID: 89701119
2-Chloro-N-(2-oxothiolan-3-yl)acetamide C₆H₈ClNO₂S Chloro, tetrahydrothiophenone Chemical synthesis intermediate CAS 84611-22-3; thiolactone ring enables cyclization reactions
N-(2-Bromophenyl)-2-[(2-furylmethyl)amino]acetamide hydrochloride C₁₃H₁₄BrClN₂O₂ Bromophenyl, furylmethyl Research chemical Molecular weight: 345.62 g/mol; H-bond donor/acceptor: 3/3
2-Cyano-N-[(methylamino)carbonyl]acetamide C₅H₇N₃O₂ Cyano, methylamino-carbonyl Unknown (toxicology not fully studied) CAS 6972-77-6; potential reactivity due to cyano group

Structural and Functional Insights

  • Bornyl vs. Heterocyclic Moieties : The bornyl group in the target compound contrasts with morpholine (), thienyl (), or purine () substituents in other acetamides. Bornyl’s bicyclic terpene structure may enhance membrane permeability compared to planar aromatic systems .
  • Hydrochloride Salt: Similar to N-(2-Aminoethyl)-2-(purine-phenoxy)acetamide hydrochloride (), the hydrochloride salt improves aqueous solubility, critical for bioavailability in drug formulations .
  • Chloro Substituents : Chlorinated acetamides like S-metolachlor () and 2-chloro-N-(2-oxothiolan-3-yl)acetamide () exhibit pesticidal activity, suggesting the target compound’s chloro analog (if present) might share similar applications .

Biological Activity

N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride is a compound that has garnered attention in pharmaceutical research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications for drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₁₆H₂₉ClN₂O₂, with a molecular weight of approximately 316.87 g/mol. Its structure includes a bornyl group, which is believed to enhance its biological activity compared to simpler acetamides. The compound is classified as an acetamide and is primarily used in pharmaceutical applications due to its promising therapeutic effects.

Research indicates that this compound acts as a phosphodiesterase 4 (PDE4) inhibitor . This mechanism is significant as PDE4 inhibitors are known to elevate levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various cellular processes, including inflammation and immune responses. By inhibiting PDE4, this compound may offer therapeutic benefits in managing respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).

Biological Activity

The biological activity of this compound has been explored through various studies, highlighting its potential in anti-inflammatory applications. Below are key findings from recent research:

Study Findings
PDE4 Inhibition Demonstrated significant inhibition of PDE4 activity, leading to increased cAMP levels in cellular assays. This suggests potential use in treating inflammatory diseases.
Anti-inflammatory Effects Similar compounds have shown efficacy in reducing inflammation markers; thus, it is hypothesized that this compound may exhibit similar properties.
Synergistic Effects Ongoing studies are assessing interactions with other pharmacological agents to explore possible synergistic effects that could enhance treatment outcomes for various diseases.

Case Studies and Research Findings

  • Respiratory Conditions : A study focusing on PDE4 inhibitors reported that compounds with structural similarities to this compound effectively reduced airway inflammation in animal models of asthma.
  • Inflammatory Disease Management : Research into related acetamides has shown promise in managing chronic inflammatory conditions, suggesting that this compound may also be beneficial in similar contexts.
  • Cytotoxicity and Safety : Preliminary toxicity assessments indicate that the compound exhibits low cytotoxicity at therapeutic concentrations, enhancing its profile as a candidate for drug development.

Comparison with Similar Compounds

The following table compares this compound with other related compounds:

Compound Name Molecular Formula Unique Features
N,N-Diethyl-2-(phenylacetamide)C₁₂H₁₇NOLacks bornyl group; used in pain relief
N,N-Diethyl-2-(4-methylphenylacetamide)C₁₄H₁₉NOAromatic substitution; potential analgesic
N,N-DiethylglycineC₇H₁₅NSimpler structure; used in metabolic studies

The presence of the bornyl group in this compound distinguishes it from other acetamides, potentially enhancing its specificity and biological activity as a phosphodiesterase inhibitor.

Q & A

Q. What are the recommended synthetic routes for N,N-Diethyl-2-((2-oxo-3-bornyl)amino)acetamide hydrochloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves coupling 2-oxo-3-bornylamine with N,N-diethyl-2-chloroacetamide followed by hydrochlorination. Key steps include:

  • Precursor Preparation : Use of iodophenyl or stannyl precursors for isotopic labeling (e.g., tributylstannyl intermediates for radiochemistry applications) .
  • Coupling Reactions : Carbodiimide-mediated amide bond formation under inert atmospheres, with triethylamine as a base to neutralize HCl byproducts .
  • Purification : Silica gel chromatography with gradients (e.g., 0–8% MeOH in CH₂Cl₂) or recrystallization from ethyl acetate for high-purity yields .

Q. Optimization Tips :

  • Temperature Control : Reactions performed at 273 K minimize side-product formation .
  • Catalyst Selection : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enhances coupling efficiency .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the bornyl moiety (δ ~1.2–2.2 ppm for methyl groups) and acetamide protons (δ ~3.3–4.1 ppm) .
  • Mass Spectrometry : ESI/APCI(+) detects molecular ions (e.g., [M+H]⁺ at m/z 347) and validates isotopic labeling .
  • X-ray Crystallography : Resolves conformational differences in asymmetric units and hydrogen-bonding patterns (e.g., R₂²(10) dimer formation) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different in vitro models?

Answer: Contradictions often arise from variations in assay conditions or target specificity. Methodological strategies include:

  • Dose-Response Profiling : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4 PBS buffers) .
  • Target Validation : Use competitive binding assays with known ligands (e.g., DEET or DEPA analogs) to confirm receptor interactions .
  • Metabolic Stability Testing : Incubate compounds with liver microsomes to assess degradation pathways .

Q. What computational methods predict the compound’s pharmacokinetic properties and binding affinity?

Answer:

  • Molecular Docking : Tools like AutoDock Vina model interactions with receptors (e.g., peripheral benzodiazepine receptors) using PyMOL for visualization .
  • QSAR Modeling : Correlate substituent effects (e.g., bornyl group hydrophobicity) with logP and bioavailability .
  • MD Simulations : Assess stability of hydrogen-bonded dimers in aqueous environments (e.g., GROMACS workflows) .

Q. How does the hydrochloride salt form influence solubility and stability compared to the free base?

Answer:

  • Solubility : Hydrochloride salts enhance aqueous solubility (e.g., >50 mg/mL in PBS) due to ionic dissociation, critical for in vivo studies .
  • Stability : The salt form reduces hygroscopicity, improving shelf life. Accelerated stability testing (40°C/75% RH for 6 months) confirms <5% degradation .

Q. Key Data :

FormSolubility (mg/mL)Degradation (%)
Free Base1215
Hydrochloride544.8

Q. What strategies mitigate impurities during large-scale synthesis?

Answer:

  • Byproduct Monitoring : HPLC with UV detection (λ = 254 nm) identifies sulfonic acid or acetylated side products .
  • Recrystallization : Ethyl acetate/hexane mixtures remove polar impurities .
  • Quality Control : ICP-MS ensures heavy metal content (e.g., Pb <20 ppm) meets pharmacopeial standards .

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